2,3,5,6-Tetrabromothieno[3,2-b]thiophene
Overview
Description
2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6Br4S2 and its molecular weight is 455.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a chemical intermediate with functionalities spreading over the fused thienothiophene ring . It is widely used for the synthesis of supramolecules, semiconducting molecules, oligomers, and conjugated polymers . The primary targets of this compound are the molecular structures that it helps to form.
Mode of Action
The compound can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene by using zinc in acetic acid . Further function at 3.6-positions can give ladder type poly(thienothiophenes) to extend conjugations to the fused thiophene rings . This interaction with its targets leads to the formation of more complex structures such as conjugated polymers and supramolecules .
Biochemical Pathways
The compound is involved in the synthesis of various organic semiconductors. It plays a crucial role in the formation of ladder-type poly(thienothiophenes), which are important in the field of organic electronics . The downstream effects of these pathways include the creation of materials with unique electronic and physical properties.
Result of Action
The result of the action of this compound is the formation of complex structures such as conjugated polymers and supramolecules . These structures have applications in various fields, including organic electronics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its synthesis involves the use of bromine as the oxidizing agent in acetic acid and chloroform . Therefore, the presence and concentration of these substances in the environment can affect the compound’s action, efficacy, and stability. Additionally, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability.
Properties
IUPAC Name |
2,3,5,6-tetrabromothieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKRNKYWPNOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(S1)Br)Br)SC(=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376311 | |
Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124638-53-5 | |
Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,5,6-Tetrabromothieno[3,2-b]thiophene a useful building block in organic synthesis?
A1: this compound is a versatile precursor for creating diverse thieno[3,2-b]thiophene derivatives. Its four bromine atoms act as leaving groups, allowing for sequential and regioselective substitution reactions. [, ] This means researchers can precisely modify the molecule by replacing specific bromine atoms with desired functional groups. For instance, it can undergo sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. [] This enables the synthesis of complex molecules with specific properties, making it valuable in materials science and pharmaceutical research.
Q2: What is known about the regioselectivity of reactions involving this compound?
A2: Studies have shown that this compound exhibits high regioselectivity in palladium-catalyzed cross-coupling reactions. [] For example, in the presence of a palladium catalyst, it undergoes Suzuki coupling preferentially at the C-2 position, followed by Heck coupling at the C-5 position. [] This selectivity is confirmed by NMR and X-ray crystallography. [] The ability to control where substitutions occur on the molecule is crucial for building specific structures with desired properties.
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